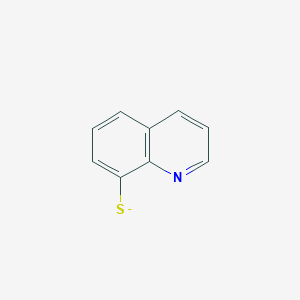
Quinoline-8-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-8-thiolate is a sulfur-containing heterocyclic compound derived from quinoline. It is known for its unique chemical properties and has been widely studied for its potential applications in various fields, including chemistry, biology, and industry. The compound features a quinoline ring system with a thiolate group at the 8th position, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-8-thiolate can be synthesized through various methods. One common approach involves the reaction of quinoline with sulfur-containing reagents. For example, the reaction of quinoline with thiourea in the presence of a base can yield this compound. Another method involves the use of sodium this compound, which can be prepared by reacting quinoline with sodium hydrosulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinoline-8-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: The thiolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-8-sulfoxide, quinoline-8-sulfone.
Reduction: Quinoline-8-thiol.
Substitution: Various alkyl or acyl-substituted quinoline derivatives.
Scientific Research Applications
Quinoline-8-thiolate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: this compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of quinoline-8-thiolate involves its interaction with molecular targets and pathways. The thiolate group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions. These interactions can modulate the activity of enzymes and other biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Quinoline-8-thiolate can be compared with other similar compounds, such as:
Quinoline: Lacks the thiolate group, resulting in different chemical reactivity and applications.
Quinoline-8-thiol: The reduced form of this compound, with distinct chemical properties.
Quinoline-8-sulfoxide and Quinoline-8-sulfone:
Uniqueness: this compound is unique due to the presence of the thiolate group, which imparts distinct reactivity and functionality compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6NS- |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
quinoline-8-thiolate |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1 |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[S-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















